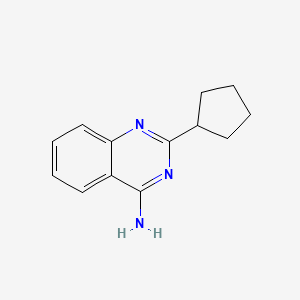

2-Cyclopentylquinazolin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15N3 |

|---|---|

Molecular Weight |

213.28 g/mol |

IUPAC Name |

2-cyclopentylquinazolin-4-amine |

InChI |

InChI=1S/C13H15N3/c14-12-10-7-3-4-8-11(10)15-13(16-12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H2,14,15,16) |

InChI Key |

DFQYFQUNZZFYBA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC3=CC=CC=C3C(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentylquinazolin 4 Amine

General Strategies for the Preparation of Quinazolin-4-amine (B77745) Derivatives

The synthesis of quinazolin-4-amine derivatives can be broadly categorized into two main approaches: the modification of a pre-existing quinazoline (B50416) ring system and the construction of the quinazoline ring from acyclic precursors.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Approaches

A prevalent and well-documented method for the synthesis of 4-aminoquinazoline derivatives involves the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dihaloquinazoline precursors. mdpi.comnih.gov The chlorine atom at the 4-position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the one at the 2-position. mdpi.comnih.gov This enhanced reactivity is attributed to the electronic properties of the quinazoline nucleus, where the carbon at position 4 has a higher LUMO coefficient, making it more electrophilic. nih.gov

This regioselectivity allows for the controlled introduction of an amino group at the 4-position by reacting a 2,4-dichloroquinazoline (B46505) with a suitable amine. mdpi.com A wide variety of amines, including primary and secondary aliphatic amines, as well as anilines and benzylamines, have been successfully employed in these reactions. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and reaction time, can be tailored to optimize the yield of the desired 2-chloro-4-aminoquinazoline derivative. mdpi.com

Cyclization Reactions for Quinazoline Ring Formation

The construction of the quinazoline ring itself is a fundamental aspect of synthesizing its derivatives. These cyclization reactions typically involve the condensation of a substituted anthranilic acid derivative with a suitable one-carbon synthon. For instance, the reaction of isatoic anhydride (B1165640) with amidoximes, catalyzed by iron(III) chloride, provides an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Another common strategy involves the reaction of 2-aminobenzonitriles with various electrophiles. For example, palladium-catalyzed reactions of N-(2-cyanoaryl)benzamides with aryl boronic acids can yield 2,4-disubstituted quinazoline derivatives. nih.gov Furthermore, copper-catalyzed methods have been developed for the synthesis of 2-substituted quinazolinones from 2-bromobenzamides and various substrates like aldehydes or alcohols. organic-chemistry.org These cyclization strategies offer a versatile platform for accessing a wide array of quinazoline cores with different substitution patterns.

Specific Synthetic Routes and Precursors for 2-Substituted Quinazolin-4-amines

The synthesis of 2-substituted quinazolin-4-amines often begins with the preparation of a 2,4-disubstituted quinazoline precursor. A common starting material is 2,4-dichloroquinazoline, which can be synthesized from the corresponding quinazoline-2,4(1H,3H)-dione by treatment with phosphorus oxychloride. nih.gov The quinazoline-2,4(1H,3H)-dione itself is typically prepared from substituted anthranilamide derivatives and urea. nih.gov

Once the 2,4-dichloroquinazoline is obtained, the synthesis of a 2-substituted-4-aminoquinazoline proceeds in a stepwise manner. First, the more reactive 4-chloro position is subjected to nucleophilic substitution with an amine to afford a 2-chloro-4-aminoquinazoline intermediate. mdpi.com Subsequently, the less reactive 2-chloro group can be displaced by another nucleophile, allowing for the introduction of the desired substituent at the 2-position. This sequential substitution strategy provides a high degree of control over the final structure of the molecule.

Introduction of the Cyclopentyl Moiety at the 2-Position

To synthesize 2-cyclopentylquinazolin-4-amine, a cyclopentyl group must be introduced at the C2 position of the quinazoline ring. This can be achieved through various synthetic strategies.

Cyclopentylating Agents and Reaction Conditions

One potential route involves the reaction of a 2-chloro-4-aminoquinazoline intermediate with a cyclopentylating agent. For instance, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) or a cyclopentylzinc reagent could be used in a cross-coupling reaction, often catalyzed by a palladium or nickel complex.

Alternatively, the quinazoline ring could be constructed with the cyclopentyl group already in place. This would involve using a cyclopentanecarboxaldehyde or a related derivative in a cyclization reaction with a suitable anthranilamide or 2-aminobenzonitrile (B23959) precursor. For example, a three-component reaction between an anthranilic acid derivative, an amine, and cyclopentanecarboxaldehyde could potentially yield the desired this compound scaffold.

Advanced Synthetic Methodologies for Quinazoline Derivatization

The field of quinazoline synthesis is continuously evolving, with new and more efficient methods being developed. nih.gov These advanced methodologies often focus on improving reaction conditions, expanding substrate scope, and achieving higher levels of selectivity.

Metal-catalyzed reactions, particularly those involving palladium, copper, and rhodium, have become indispensable tools for quinazoline synthesis and functionalization. nih.govmdpi.com For instance, metal-catalyzed C-H activation/annulation reactions allow for the direct formation of the quinazoline ring from readily available starting materials. chim.it Microwave-assisted synthesis has also emerged as a valuable technique, often leading to shorter reaction times and improved yields. nih.gov Furthermore, the use of environmentally friendly reaction conditions, such as water as a solvent and the use of water-soluble catalysts, is a growing trend in modern organic synthesis. toho-u.ac.jp These advanced methods provide powerful avenues for the synthesis of complex quinazoline derivatives, including this compound, with greater efficiency and sustainability.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Cyclopentylquinazolin 4 Amine

Quinazoline-4-amine as a Privileged Structure: Implications for Target Interaction

The quinazoline-4-amine scaffold is widely recognized in medicinal chemistry as a "privileged structure." researchgate.net This designation is attributed to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. researchgate.netnih.gov The versatility of the quinazoline (B50416) core, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, allows for diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.govnih.gov

The arrangement of nitrogen atoms within the quinazoline ring system is crucial for its biological activity. These nitrogen atoms can act as hydrogen bond acceptors, playing a significant role in the interaction of quinazolinamine derivatives with biological targets like ATP-binding cassettes (ABC) transporters and various kinases. nih.govnih.gov The ability to readily introduce substituents at multiple positions (notably 2, 4, 6, 7, and 8) allows for the fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. mdpi.com This adaptability has led to the development of numerous approved drugs and clinical candidates, underscoring the scaffold's importance. nih.gov The synthesis of 4-aminoquinazoline derivatives is often achieved through methods like nucleophilic substitution, which allows for the regioselective introduction of the key amino group at the 4-position. researchgate.netnih.gov

Elucidation of Structure-Activity Relationships for 2-Cyclopentylquinazolin-4-amine and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR can be dissected by examining the contribution of each of its core components.

Influence of the Cyclopentyl Group at Position 2 on Biological Activity and Selectivity

The substituent at the C2-position of the quinazoline ring is a critical determinant of a compound's potency and selectivity. Research on various 2-substituted quinazolines has shown that this position can accommodate a wide range of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems. mdpi.comnih.gov These substitutions directly influence the compound's interaction with the target protein. For instance, in the context of anticancer activity, introducing a trifluoromethyl group at the 2-position has been explored to develop inhibitors of tubulin polymerization. researchgate.net

While direct SAR studies on the 2-cyclopentyl group are not extensively documented in the provided literature, the impact of cycloalkyl groups can be inferred from related analogs. For example, a cyclopropyl-containing quinazolinamine was identified as a dual inhibitor of Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp). nih.gov The cyclopentyl group, being a larger and more lipophilic alkyl substituent compared to a cyclopropyl (B3062369) or methyl group, would occupy a distinct volume in a target's binding pocket. This lipophilicity could enhance binding to hydrophobic regions within the target protein and potentially improve membrane permeability. However, the increased size could also introduce steric hindrance, negatively impacting activity if the binding pocket is constrained. The choice of a cyclopentyl group is therefore a strategic decision to balance size, shape, and lipophilicity to achieve a desired biological profile.

Table 1: Influence of C2-Substituents on the Biological Activity of Quinazoline Analogs This table is illustrative and compiled from data on various quinazoline analogs to show the effect of C2 substitution.

| Compound Series | C2-Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| N-Arylquinazoline-4-amines | Trifluoromethyl | Anticancer (Leukemia) | Introduction of CF3 group led to active derivatives against leukemia cells. | researchgate.net |

| Quinazolinamines | Cyclopropyl | BCRP/P-gp Inhibition | A cyclopropyl-containing derivative was identified as a potent dual inhibitor. | nih.gov |

| Quinazolin-4(3H)-ones | 2-Methoxyphenyl | Antiproliferative | A 2-methoxyphenyl group with a basic side chain showed a remarkable antiproliferative profile. | mdpi.com |

| Quinolin-4-amines | Aryl or Heteroaryl | Anti-HIV-1 | Derivatives of 2-(3-pyridyl)quinoline were the most active and least toxic. | nih.gov |

Role of the 4-Amino Group and its Substitutions

The 4-amino group is a cornerstone of the biological activity of this class of compounds. It is a common feature in many biologically active quinazolines, including those with anticancer and antimicrobial properties. nih.govmdpi.com The nitrogen of the amino group often acts as a crucial hydrogen bond donor, anchoring the ligand within the active site of its target protein.

Substitutions on this amino group can significantly modulate activity. For instance, in a series of N-arylquinazoline-4-amine analogs, the nature of the aryl group attached to the 4-amino position was critical for their anticancer effects. nih.gov Similarly, studies on quinazolinamine derivatives as BCRP and P-gp inhibitors explored various substitutions on the 4-amino nitrogen to enhance potency and metabolic stability. nih.gov The presence of a protonatable nitrogen in the side chain attached to the 4-amino group has been identified as a key feature for the activity of some 4-aminoquinolines against resistant pathogens. nih.gov In the case of this compound, the unsubstituted primary amino group provides a hydrogen bond donating capability that is often essential for target recognition.

Table 2: Effect of 4-Amino Group Substitution on Quinazoline Analog Activity This table is illustrative and compiled from data on various quinazoline analogs to show the effect of C4 substitution.

| Compound Series | C4-Substitution | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Quinazolinamines | N-(p-tolyl) | BCRP Inhibition | Showed potent inhibitory activity. | nih.gov |

| Quinazolinamines | N-(pyridin-4-yl) | BCRP Inhibition | Incorporation of a nitrogen atom in the substituent was explored to enhance interaction with ABC transporters. | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | N-methyl, N-(4-methoxyphenyl) | Anticancer | This substitution pattern led to an anticancer clinical candidate. | researchgate.net |

| 4-aminoquinolines | Side chain with a second protonatable nitrogen | Anti-parasitic | Essential feature for activity against CQ-resistant P. falciparum. | nih.gov |

Impact of Substitutions on the Benzo Ring System (e.g., at 6, 7, 8 positions)

Modifications to the benzo portion of the quinazoline ring system offer another avenue for optimizing biological activity. Substitutions at positions 6, 7, and 8 can influence the electronic properties, solubility, and metabolic stability of the compound, as well as provide additional points of interaction with the target.

For example, the presence of halogen atoms at positions 6 and 8 has been shown to improve the antimicrobial activities of quinazolinone derivatives. mdpi.com In the development of antibacterial 2-substituted quinazolines, the introduction of 6,7-dimethoxy groups was a feature of a potent broad-spectrum agent. mdpi.com Similarly, in a series of quinazoline derivatives designed as dual inhibitors of TNF-alpha production and T-cell proliferation, a piperazine (B1678402) ring at the C7-position led to more potent activity. mdpi.com These examples highlight that the benzo ring is not merely a passive scaffold but an active participant in defining the pharmacological profile of the molecule.

Molecular Recognition Principles and Pharmacophore Development

The development of a pharmacophore model is essential for understanding the key molecular features required for a compound to bind to its target. For quinazoline derivatives, pharmacophore models often highlight the importance of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. nih.govnih.gov

Molecular docking and 3D-QSAR studies on related quinazolinone and quinazoline derivatives have provided insights into their binding modes. nih.gov For instance, in the inhibition of matrix metalloproteinase-13 (MMP-13) by quinazolinone derivatives, van der Waals and electrostatic interactions were found to be the main driving forces for ligand recognition. nih.gov Docking studies of 6-arylquinazolin-4-amines into the ATP binding domain of kinases like Clk4 have revealed key hydrogen bond interactions and π-π stacking that are crucial for binding. nih.gov

For this compound, a putative pharmacophore model would likely include:

Hydrogen Bond Acceptors: The N1 and N3 atoms of the quinazoline ring.

Hydrogen Bond Donor: The primary amine at the C4 position.

Hydrophobic Feature: The cyclopentyl group at the C2 position, which would be expected to interact with a hydrophobic pocket in the target protein.

Aromatic Ring: The benzo portion of the quinazoline scaffold, capable of engaging in π-π stacking or other hydrophobic interactions.

These features collectively define the molecular recognition profile of this compound, guiding its interaction with specific biological targets and forming the basis for the rational design of more potent and selective analogs.

Biological Activities and Mechanistic Investigations of 2 Cyclopentylquinazolin 4 Amine Preclinical Focus

Oncological Research and Anticancer Potential

Quinazoline (B50416) derivatives are well-established as a versatile class of compounds in oncology research, with various analogs demonstrating potent anticancer effects through diverse mechanisms of action. nih.govmdpi.com Research has explored their roles as inhibitors of critical enzymes in cancer signaling, modulators of drug resistance, and cytotoxic agents against various cancer cell lines.

Kinase Inhibition Studies (e.g., Aurora A Kinase, Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2))

While direct enzymatic inhibition data for 2-Cyclopentylquinazolin-4-amine is not extensively available in the reviewed literature, the 4-aminoquinazoline scaffold is a well-recognized pharmacophore for kinase inhibitors. nih.gov

Aurora A Kinase: Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. youtube.com Studies have shown that novel 4-aminoquinazoline derivatives can strongly inhibit both Aurora A and Aurora B kinases, leading to the suppression of proliferation in a panel of human tumor cell lines. nih.gov For instance, the quinazolin-4(3H)-one derivative BIQO-19 was found to be a selective inhibitor of Aurora kinase A with an IC₅₀ of 68.54 nM. mdpi.com Another anilinoquinazoline compound, known as Aurora Kinase Inhibitor II, blocks Aurora A activity with an IC₅₀ of 0.39 µM. caymanchem.com

Epidermal Growth Factor Receptor (EGFR): The 4-aminoquinazoline core is central to several approved EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib. nih.govnih.gov These drugs target EGFR, which is often overexpressed or mutated in various carcinomas, particularly non-small cell lung cancer. nih.gov Research continues to produce novel 2-aryl-4-aminoquinazoline derivatives that exhibit significant inhibitory activity against EGFR, including mutant forms that confer resistance to earlier generations of TKIs. nih.gov For example, one study reported a 2-aryl-4-aminoquinazoline derivative (compound 9e) with an IC₅₀ value of 0.74 μM against the resistant EGFRL858R/T790M mutant. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. mdpi.com Several 4-anilinoquinazoline derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. hilarispublisher.com Vandetanib, an approved drug for thyroid cancer, is a 4-anilinoquinazoline that potently inhibits VEGFR-2. mdpi.com

| Kinase Target | Example Quinazoline Inhibitor | IC₅₀ Value | Source |

| Aurora A Kinase | BIQO-19 | 68.54 nM | mdpi.com |

| Aurora A Kinase | Aurora Kinase Inhibitor II | 0.39 µM | caymanchem.com |

| EGFRL858R/T790M | Compound 9e (2-aryl-4-aminoquinazoline) | 0.74 µM | nih.gov |

This table presents data for related quinazoline derivatives, as specific data for this compound was not available.

Modulation of ATP-Binding Cassette (ABC) Transporters (e.g., Breast Cancer Resistance Protein (BCRP), P-glycoprotein (P-gp)) in Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in chemotherapy, often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump anticancer drugs out of cells. researchgate.net Certain quinazolinamine derivatives have been investigated as inhibitors of these transporters to reverse MDR. mdpi.com

Studies on 4-anilinoquinazolines have demonstrated their potential to reverse MDR activity against BCRP and, to a lesser extent, P-gp. nih.govnih.gov For example, a series of quinazolinamine derivatives were synthesized and evaluated as dual BCRP and P-gp inhibitors, showing improved metabolic stability compared to known inhibitors like Ko143. mdpi.com While specific studies on this compound's interaction with ABC transporters were not identified, the quinazoline scaffold is a promising starting point for the development of MDR modulators. unifi.it

Werner (WRN) Syndrome Protein Helicase Inhibition

The Werner (WRN) syndrome protein, a RecQ helicase, is a critical target in cancers with microsatellite instability, making it a focus for synthetic lethality-based cancer therapies. nih.gov A 2024 study detailed the design and synthesis of new N-arylquinazoline-4-amine analogs as potential WRN protein inhibitors. nih.gov

In this research, several 2-substituted-N-aryl-4-aminoquinazoline derivatives showed potent anticancer properties that were enhanced in cells overexpressing WRN. The most active compounds, 18b and 23a , demonstrated significant inhibitory effects on WRN-overexpressing prostate cancer cells (PC3-WRN) at a concentration of 1000 nM. nih.gov Although this compound was not specifically tested in this study, these findings highlight that the 2-substituted-4-aminoquinazoline scaffold is a viable framework for developing WRN helicase inhibitors.

Cytotoxicity and Antiproliferative Activity in Cancer Cell Lines

Consistent with their diverse mechanisms of action, quinazoline derivatives frequently exhibit broad antiproliferative activity against a range of cancer cell lines. nih.govnih.gov While specific cytotoxicity data for this compound is limited, studies on closely related analogs provide insight into the potential of this chemical class.

A recent investigation into 2-substituted quinazoline-4-amine derivatives as WRN inhibitors also evaluated their general anticancer activity. nih.gov The compounds were tested against chronic myeloid leukemia (K562), non-small cell lung cancer (A549), human prostate cancer (PC3), and cervical cancer (HeLa) cell lines. Several derivatives showed inhibition ratios greater than 50% at a 5 µM concentration. nih.gov Notably, compounds 18a and 18b were particularly sensitive against K562 cells, with IC₅₀ values of 0.3 µM and 0.05 µM, respectively. nih.gov

| Cell Line | Compound | IC₅₀ (µM) | Source |

| K562 (Chronic Myeloid Leukemia) | Compound 18a | 0.3 ± 0.01 | nih.gov |

| K562 (Chronic Myeloid Leukemia) | Compound 18b | 0.05 ± 0.02 | nih.gov |

| A549 (Non-Small Cell Lung Cancer) | Compound 9e | 14.33 ± 1.16 | nih.gov |

| H1975 (Non-Small Cell Lung Cancer) | Compound 9e | 13.41 ± 1.14 | nih.gov |

| MCF-7 (Breast Cancer) | Compound 4d | 2.5 | nih.gov |

This table presents data for related 2-substituted-4-aminoquinazoline derivatives, as specific data for this compound was not available.

Antimicrobial Research and Anti-infective Applications

Beyond oncology, the quinazoline core structure has been explored for its potential in treating infectious diseases, demonstrating activity against various bacterial pathogens. nih.gov

Antibacterial Efficacy and Mechanistic Insights (e.g., Dihydrofolate Reductase Inhibition, Mycobacterial Targets)

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing a key step in folate metabolism necessary for DNA synthesis. wikipedia.org The quinazoline structure is a known scaffold for classical DHFR inhibitors. nih.govuni-freiburg.de While specific data on this compound is not available, the broader class of diaminoquinazolines has been established as DHFR inhibitors, forming the basis for some antibacterial and anticancer agents. wikipedia.org

Mycobacterial Targets: Tuberculosis remains a global health threat, and new antimycobacterial agents are urgently needed. mdpi.com Research has shown that certain quinazoline derivatives possess potent activity against Mycobacterium tuberculosis. For example, a study on 2-thio-substituted quinazolinones identified a compound with submicromolar antimycobacterial activity. nih.gov This activity was linked to activation by a deazaflavin-dependent nitroreductase (Ddn), suggesting a mechanism distinct from direct inhibition of a single target. nih.gov Other research has also identified fused quinazolines with potential against M. tuberculosis H37Rv. researchgate.net These findings suggest that the quinazoline scaffold, including 2-substituted variants, could be a promising foundation for the development of novel anti-tuberculosis agents.

Antifungal Activity

The antifungal potential of the quinazoline scaffold has been a subject of scientific investigation, with various derivatives demonstrating notable activity against pathogenic fungi. While specific studies focusing exclusively on this compound are limited, research on analogous quinazolinone derivatives provides valuable insights into the class's potential efficacy.

Studies have shown that certain quinazolinone compounds exhibit significant inhibitory effects against a range of phytopathogenic fungi. mdpi.com For instance, newly synthesized quinazolinone derivatives have demonstrated significant antifungal activity against seven different phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com One particular compound showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a 300 mg/L concentration. mdpi.com The structural features of these molecules, such as the presence of a chlorine atom, were found to influence their inhibitory effects on specific fungi like Rhizoctonia solani AG1. mdpi.com

Another study investigating a triazole-fused quinazolinone compound, THTQ, revealed its potent effect against Aspergillus niger, with an inhibition zone of 28.57 mm, which was comparable to the standard drug fluconazole. nih.gov The compound also showed moderate activity against Candida albicans and Aspergillus flavus. nih.gov The hydrophobic nature of these compounds is believed to facilitate their passage across biological membranes, contributing to their antifungal action. nih.gov

Table 1: Antifungal Activity of Selected Quinazolinone Analogs

| Compound/Derivative | Fungal Strain | Activity Measure | Result |

|---|---|---|---|

| Quinazolinone derivative 2c | Fusarium oxysporum f. sp. Niveum | % Inhibition (at 300 mg/L) | 62.42% mdpi.com |

| THTQ | Aspergillus niger | Inhibition Zone | 28.57 mm nih.gov |

| THTQ | Aspergillus niger | MIC Value | 15 mg/mL nih.gov |

| THTQ | Candida albicans | MIC Value | 7.5 mg/mL nih.gov |

Antiparasitic Activity (e.g., Adenosine/Guanosine Nucleoside Ribohydrolase Inhibition)

The quinazoline core structure is a key feature in the development of antiparasitic agents, particularly those targeting the purine salvage pathway of parasites like Trichomonas vaginalis. This protozoan, responsible for trichomoniasis, cannot synthesize purine rings de novo and relies on scavenging nucleosides from its host. digitellinc.com A crucial enzyme in this process is the purine-specific adenosine/guanosine preferring nucleoside ribohydrolase (AGNH), making it a prime target for drug development. digitellinc.comnih.gov

Research has focused on synthesizing quinazoline analogs that can inhibit AGNH with high potency. digitellinc.com Preliminary studies showed that analogs of quinazolin-2-amine could inhibit AGNH with IC50 values in the micromolar range (6.5 µM, 6.8 µM, and 46 µM). digitellinc.com Further investigations into N-substituted quinazoline-4-amine and N²,N⁴-disubstituted quinazoline-2,4-diamine derivatives revealed that the presence of amine groups at both the 2 and 4 positions of the quinazoline ring enhanced the inhibition of AGNH. digitellinc.com The unique specificity of AGNH in T. vaginalis for adenosine and guanosine, but not inosine, has been explored through structural biology, revealing key residues like Asp231 that are critical for substrate interaction. nih.gov This detailed understanding of the enzyme's active site aids in the rational design of potent and specific inhibitors based on the quinazoline scaffold.

Metabolic and Enzymatic Modulation

Mitochondrial Complex I Inhibition

Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain and plays a critical role in cellular energy production. nih.gov Its dysfunction is linked to various diseases, and it has become a significant target for therapeutic intervention. Quinazoline-based compounds have been identified as potent inhibitors of mitochondrial complex I. nih.gov

A structure-activity relationship study of quinazoline-based compounds identified 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) as a highly potent and specific inhibitor of the enzyme. nih.gov This inhibition is specific to complex I, with no significant effect on complexes II–IV. nih.gov The inhibitory activity of these compounds correlates with their lipophilicity, suggesting that hydrophobic characteristics enhance their ability to access the putative quinone substrate binding site in complex I. nih.gov Inhibition of complex I by such compounds can lead to the generation of reactive oxygen species (ROS) and a reduction in ATP synthesis, which are key mechanisms underlying their biological effects. nih.govresearchgate.netnih.gov For example, the complex I inhibitor rotenone is known to deplete ATP and promote ROS formation, leading to oxidative stress and apoptosis. researchgate.net

α-Amylase and α-Glucosidase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. nih.govnih.govmdpi.com Pancreatic α-amylase breaks down complex carbohydrates into smaller oligosaccharides, which are then further hydrolyzed into absorbable monosaccharides like glucose by α-glucosidases located in the small intestine. nih.govyoutube.com By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be slowed down. nih.gov

While many natural and synthetic compounds are investigated for this purpose, quinoline and quinazoline derivatives have also been explored. A study on quinoline–1,3,4-oxadiazole conjugates demonstrated their potential as α-glucosidase inhibitors, with some compounds showing stronger inhibition than the reference drug acarbose. nih.gov For example, compound 4i from the study exhibited an IC50 value of 15.85 µM against α-glucosidase, compared to 17.85 µM for acarbose. nih.gov Kinetic studies revealed that these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme rather than the active site. nih.gov Although the inhibitory activity against α-amylase was generally more moderate, these findings highlight the potential of the broader quinoline/quinazoline scaffold in modulating glucose metabolism. nih.gov

Table 2: α-Glucosidase Inhibition by Quinoline-Oxadiazole Analogs

| Compound | Description | α-Glucosidase IC50 (µM) |

|---|---|---|

| 4i | Bromopentyl sidechain | 15.85 nih.gov |

| 4k | p-Fluorobenzyl moiety | 23.69 nih.gov |

| 12k | Phenyl-1,2,3-triazolyl moiety | 22.47 nih.gov |

Cytochrome P450 Enzyme Interaction Studies and Implications for Metabolism

The cytochrome P450 (CYP450) system is a superfamily of enzymes primarily found in the liver that are responsible for the metabolism of a vast majority of drugs, toxins, and other foreign substances. aumet.com Interactions with the CYP450 system are a critical determinant of drug efficacy and safety, as they can lead to significant drug-drug interactions. nih.gov These interactions typically occur through enzyme inhibition or induction. aumet.com

Enzyme Inhibition: When a compound (perpetrator) inhibits a specific CYP450 isozyme, it can decrease the metabolism of another co-administered drug (victim) that is a substrate for the same enzyme. nih.govmdpi.com This leads to increased plasma concentrations of the victim drug, potentially causing toxicity. nih.gov

Enzyme Induction: Conversely, an inducer can increase the activity of a CYP450 enzyme, accelerating the metabolism of a substrate drug and potentially reducing its therapeutic effect. aumet.com

Given that this compound is a heterocyclic compound, it has the potential to interact with various CYP450 isozymes, such as CYP3A4, CYP2D6, CYP2C19, and CYP1A2, which are responsible for metabolizing the majority of drugs. The specific interactions would depend on its affinity for these enzymes as a substrate, inhibitor, or inducer. A thorough investigation of its metabolic profile and interaction with key CYP450 isozymes would be essential to predict its pharmacokinetic behavior and potential for drug-drug interactions in a clinical context. nih.gov Such studies are crucial for preventing adverse events when multiple medications are used. mdpi.comnih.gov

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant)

In addition to the specific activities mentioned above, the quinazoline scaffold is associated with a broad range of other biological properties, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity: Several quinazoline derivatives have been evaluated for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key inflammatory mediators. For instance, some 4-hydroxy-3-quinolinecarboxamides, which share a related core structure, have been shown to inhibit both cyclooxygenase (COX) and 5-lipoxygenase enzymes at micromolar concentrations, thereby blocking the production of prostaglandins and leukotrienes. nih.gov In preclinical models, such as the carrageenan-induced paw edema test, these compounds have demonstrated potent anti-inflammatory effects. nih.gov The anti-inflammatory potential of related heterocyclic systems often stems from their ability to modulate signaling pathways like NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

Antioxidant Activity: Oxidative stress is implicated in numerous chronic diseases, making the development of antioxidant compounds a significant area of research. nih.gov Quinazolinone derivatives have been synthesized and evaluated for their ability to scavenge free radicals using various assays, including DPPH (2,2-diphenyl-1-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). mdpi.comnih.govnih.gov Studies have shown that the antioxidant capacity of these molecules is highly dependent on their substitution patterns. nih.govnih.gov For example, the presence of hydroxyl groups on a phenyl ring at the 2-position of the quinazolinone scaffold is often crucial for potent antioxidant activity. nih.govnih.gov Some derivatives have exhibited significant radical scavenging capacity, highlighting the potential of the quinazoline core to serve as a scaffold for novel antioxidants. sapub.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) |

| Rotenone |

| Acarbose |

| THTQ |

| Fluconazole |

| Adenosine |

| Guanosine |

| Inosine |

| Prostaglandins |

| Leukotrienes |

| TNF-α |

In Vitro and Ex Vivo Assay Methodologies in Biological Evaluation

The preclinical biological evaluation of novel chemical entities such as this compound relies on a tiered screening approach that begins with a comprehensive suite of in vitro and ex vivo assays. These assays are fundamental in elucidating the compound's cellular and molecular activities, mechanism of action, and potential therapeutic efficacy. For quinazoline derivatives, which are often investigated for their anticancer properties, these assays are typically designed to assess their effects on cell viability, proliferation, specific molecular targets, and cellular processes critical to cancer progression.

A variety of established human cancer cell lines are routinely employed to investigate the antiproliferative and cytotoxic potential of quinazoline compounds. The choice of cell lines is often guided by the specific cancer type being targeted and can include, but is not limited to, those derived from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, NCI-H1975), colon (e.g., HCT-116), and prostate (e.g., PC-3) cancers. nih.govingentaconnect.com

Cell Viability and Cytotoxicity Assays

Initial screening of this compound would likely involve assessing its impact on the viability and proliferation of cancer cells. Tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays, are widely used for this purpose. mdpi.comsemanticscholar.org These colorimetric assays measure the metabolic activity of cells, which in most cases correlates with the number of viable cells. A reduction in the metabolic conversion of the tetrazolium salt to a colored formazan product indicates a decrease in cell viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.

Another common method is the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells. acs.org The amount of ATP is directly proportional to the number of viable cells in culture. acs.org

Table 1: Illustrative Data from a Cell Viability Assay (MTT)

| Cell Line | Cancer Type | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HCT-116 | Colon Carcinoma | 12.3 |

| A549 | Lung Carcinoma | 15.1 |

| PC-3 | Prostate Adenocarcinoma | 10.8 |

Enzymatic Assays for Target Engagement

Given that many quinazoline derivatives function as kinase inhibitors, direct enzymatic assays are crucial to determine if this compound inhibits the activity of specific protein kinases that are often dysregulated in cancer. nih.govresearchgate.net These assays are performed in a cell-free system using purified recombinant enzymes. The inhibitory activity is measured by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the test compound. The data are used to determine the IC50 value against each kinase, providing insights into the compound's potency and selectivity. rsc.org

Table 2: Hypothetical Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (nM) |

| EGFR | 50 |

| VEGFR-2 | 75 |

| PDGFRβ | 150 |

| CDK2 | >1000 |

Cell Cycle Analysis

To understand the mechanism by which a compound inhibits cell proliferation, cell cycle analysis is performed using flow cytometry. Cancer cells are treated with the compound for a defined period, after which they are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint. nih.gov For instance, some quinazoline derivatives have been shown to induce cell cycle arrest in the G2/M phase. mdpi.com

Apoptosis Assays

Compounds that induce cytotoxicity often do so by triggering apoptosis, or programmed cell death. Several in vitro methods can be used to detect and quantify apoptosis. One common technique is Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Another method involves the use of Hoechst staining to observe nuclear morphology. Apoptotic cells often exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be visualized by fluorescence microscopy after staining with a DNA-binding dye like Hoechst 33342.

Tubulin Polymerization Assays

Some quinazoline derivatives have been found to interfere with microtubule dynamics. An in vitro tubulin polymerization assay can be employed to investigate whether this compound affects the assembly of microtubules. In this assay, purified tubulin is induced to polymerize in the presence of the compound, and the extent of polymerization is monitored over time by measuring the increase in light scattering or fluorescence. Inhibition of tubulin polymerization can lead to mitotic arrest and subsequent apoptosis. nih.gov

Ex Vivo Assays

Ex vivo assays bridge the gap between in vitro experiments and in vivo studies by using fresh tissue samples from a living organism. nih.gov For anticancer drug evaluation, this often involves treating freshly isolated primary tumor cells or tissue slices with the compound of interest. nih.gov These assays can provide a more clinically relevant assessment of a compound's activity as they better preserve the cellular heterogeneity and microenvironment of the original tumor. nih.gov Methodologies similar to those used in in vitro studies, such as cell viability assays and analysis of target modulation, can be adapted for the ex vivo setting.

Computational Chemistry and Molecular Modeling in Research on 2 Cyclopentylquinazolin 4 Amine

Molecular Docking and Binding Mode Analysis for Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves "docking" a potential drug molecule (ligand) like 2-Cyclopentylquinazolin-4-amine into the binding site of a target protein.

A typical study would involve:

Target Identification: Selecting a biologically relevant protein target (e.g., a specific kinase, enzyme, or receptor).

Binding Site Prediction: Identifying the active site or allosteric site on the protein where the compound is expected to bind.

Interaction Analysis: Simulating the binding to predict the pose of the ligand and calculating a "docking score" to estimate binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the cyclopentyl group or the quinazoline (B50416) core and the protein's amino acid residues, would be identified.

Without published studies, a table of interacting residues and binding energies for this compound cannot be generated.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. An MD simulation models the movement of every atom in the system, providing a view of the dynamic nature of the molecular interaction.

This analysis would typically investigate:

Complex Stability: Measured by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time (e.g., 100 nanoseconds). A stable RMSD suggests a stable binding.

Conformational Changes: Analyzing how the ligand and protein structure might change upon binding.

Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity than docking scores alone.

Specific data on the stability and conformational dynamics of a this compound-target complex is not available.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies attempt to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a predictive equation that can estimate the activity of new, unsynthesized compounds.

To conduct a QSAR study involving this compound, researchers would need:

A dataset of related quinazoline compounds with experimentally measured biological activity against a specific target.

Calculation of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound, including the specific contribution of the 2-cyclopentyl group.

Generation and validation of a statistical model (e.g., using multiple linear regression or machine learning) that correlates the descriptors with activity.

No QSAR models specifically developed for or including this compound were found in the search results.

Virtual Screening and De Novo Drug Design Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were identified from such a screen, a research report would detail the process.

De novo design, conversely, involves designing a novel molecule from scratch based on the structure of the target's binding site. A study might use the quinazoline-4-amine scaffold as a starting point and computationally "grow" different substituents, such as a cyclopentyl group, at the 2-position to optimize binding.

While collaborative virtual screening has successfully identified other 2-aryl-4-aminoquinazoline series for various diseases, specific reports detailing the identification of this compound through these methods are not available.

Advanced Research Perspectives and Future Directions for 2 Cyclopentylquinazolin 4 Amine

Lead Optimization Strategies and Enhancement of Pharmacological Profiles

The journey from a promising hit compound to a viable drug candidate is paved with meticulous lead optimization. For 2-Cyclopentylquinazolin-4-amine, this process would involve a multi-pronged approach to enhance its efficacy, selectivity, and pharmacokinetic properties.

Structural Modifications and SAR Studies:

A systematic structure-activity relationship (SAR) study would be the initial step. This involves synthesizing a library of analogues by modifying the cyclopentyl group at the 2-position and the amine at the 4-position. For instance, altering the size and stereochemistry of the cyclopentyl ring could influence the compound's fit within a biological target's binding pocket. Furthermore, substituting the primary amine at the 4-position with various secondary or tertiary amines, or incorporating it into a heterocyclic ring, could modulate the compound's polarity, basicity, and ability to form hydrogen bonds.

Improving Physicochemical and ADMET Properties:

A critical aspect of lead optimization is the enhancement of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Strategies to improve the aqueous solubility of this compound, a common challenge with heterocyclic compounds, could include the introduction of polar functional groups. Concurrently, modifications aimed at reducing metabolic liability, such as blocking potential sites of oxidation by cytochrome P450 enzymes, would be crucial for improving its in vivo stability and oral bioavailability.

Exploration of Novel Therapeutic Indications and Molecular Targets

The quinazoline (B50416) core is a privileged scaffold known to interact with a wide array of biological targets, suggesting a broad therapeutic potential for this compound.

Anticancer Activity:

Quinazoline derivatives have been extensively investigated as anticancer agents, with many acting as kinase inhibitors. Future research could explore the inhibitory potential of this compound against various kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases. Additionally, its activity against other cancer-related targets like the Werner (WRN) syndrome protein, a helicase identified as a synthetic lethal target in certain cancers, could be a fruitful area of investigation.

Neurodegenerative Diseases:

The multifactorial nature of diseases like Alzheimer's has spurred the development of multi-targeting agents. Quinazoline-based compounds have shown promise in this area by simultaneously targeting enzymes like cholinesterases and β-secretase (BACE-1). Investigating the ability of this compound and its derivatives to modulate these key enzymes could open new avenues for the treatment of neurodegenerative disorders.

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic index and overcome pharmacokinetic limitations, the development of hybrid molecules and prodrugs of this compound represents a promising strategy.

Hybrid Molecules:

Molecular hybridization involves combining two or more pharmacophores to create a single molecule with multiple pharmacological activities. The this compound core could be linked to other biologically active moieties to create hybrid compounds with synergistic or complementary effects. For instance, coupling it with a known anti-inflammatory agent could yield a dual-action compound for treating inflammatory diseases with a complex pathology.

Prodrug Strategies:

Prodrug design is a well-established approach to improve drug delivery and solubility. For this compound, a prodrug could be designed by temporarily masking the amine group with a promoiety. This could enhance its solubility and permeability, with the active parent drug being released at the target site through enzymatic or chemical cleavage. Carbamate-bridged amino acid prodrugs, for example, have been successfully used to improve the aqueous solubility and metabolic stability of other complex molecules.

Application of Chemoinformatics and Artificial Intelligence in Drug Discovery and Design

Modern drug discovery heavily relies on computational tools to accelerate the process and reduce costs.

Chemoinformatics and Molecular Modeling:

Chemoinformatics can be employed to analyze virtual libraries of this compound analogues, predicting their physicochemical properties and potential biological activities. Molecular docking studies can provide insights into the binding modes of these compounds with various protein targets, guiding the rational design of more potent and selective inhibitors.

Artificial Intelligence in Drug Design:

Artificial intelligence (AI) and machine learning algorithms can further revolutionize the discovery of drugs based on the this compound scaffold. AI can be used to build predictive models for ADMET properties, toxicity, and bioactivity, enabling the rapid screening of vast chemical spaces. Furthermore, generative AI models can design novel analogues of this compound with optimized pharmacological profiles.

Development of Advanced Analytical and Detection Methods in Research Contexts

As research on this compound and its derivatives progresses, the development of sensitive and accurate analytical methods will be essential for their characterization and quantification in various research settings.

Chromatographic and Spectroscopic Techniques:

High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), would be the standard methods for the separation, identification, and quantification of this compound in biological matrices and during synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy would be indispensable for the structural elucidation of newly synthesized analogues.

Novel Sensor Technologies:

The development of novel sensor technologies, such as electrochemical or optical sensors, could offer rapid and on-site detection of this compound. While currently applied to biogenic amines, the principles of these sensor technologies could be adapted for the specific detection of this quinazoline derivative in research samples, facilitating high-throughput screening and quality control.

Q & A

Q. What are the standard synthetic routes for 2-Cyclopentylquinazolin-4-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves nucleophilic aromatic substitution of 4-chloroquinazoline with cyclopentylamine under reflux in ethanol or DMF. For example, 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine was synthesized via reaction with amines in DMF, followed by purification using silica column chromatography with gradient elution (e.g., 15→75% ethyl acetate in hexanes) .

Q. How do researchers ensure structural fidelity during synthesis?

- Methodology : Structural validation requires multi-technique corroboration:

- -NMR detects proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, cyclopentyl CH at δ 1.5–2.0 ppm).

- -NMR confirms carbon assignments (e.g., quinazoline C4 at ~154 ppm, cyclopentyl carbons at ~25–35 ppm).

- HRMS ensures exact mass matches theoretical values (e.g., deviation < 1 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines.

- Catalysis : Palladium catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura coupling for aryl substitutions (e.g., 58% yield for benzo[d][1,3]dioxol-5-yl derivatives) .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 h at 150°C vs. 24 h conventional heating) .

Q. How to resolve contradictions in spectral data or bioactivity results across studies?

- Methodology :

- Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, catalyst loading).

- Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted 4-chloroquinazoline or cross-coupled products).

- Biological assays : Standardize cell lines, assay protocols (e.g., kinase inhibition assays at fixed ATP concentrations) to minimize variability .

Q. What strategies are used to explore structure-activity relationships (SAR) for this compound analogs?

- Methodology :

- Systematic substitution : Modify cyclopentyl groups (e.g., cyclohexyl, aryl) and track bioactivity changes.

- Molecular docking : Compare binding affinities with target proteins (e.g., CDC2-like kinases) using software like AutoDock .

- Pharmacophore mapping : Identify critical functional groups (e.g., quinazoline C4-amine, cyclopentyl hydrophobicity) using QSAR models .

Q. How to design experiments for evaluating anti-inflammatory activity of this compound derivatives?

- Methodology :

- In vitro assays : Measure COX-1/COX-2 inhibition using fluorometric kits or ELISA for prostaglandin E2 (PGE2) suppression.

- In vivo models : Use murine carrageenan-induced paw edema, monitoring TNF-α/IL-6 levels via ELISA .

- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and renal function (creatinine clearance) in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.